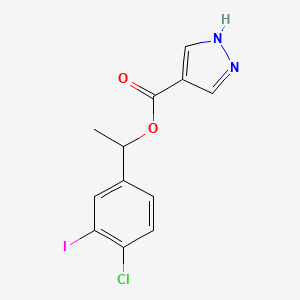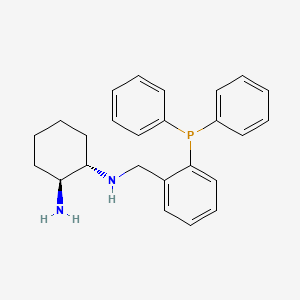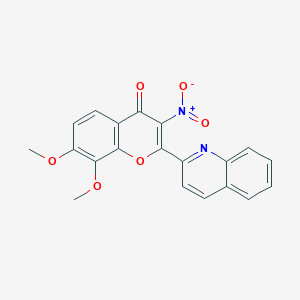
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound with a molecular formula of C18H10N2O4 and a molecular weight of 318.283 g/mol . This compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, nitro, and quinolinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the quinolinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and quinolinyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of quinolinyl chromen-4-one derivatives with oxidized methoxy groups.
Reduction: Formation of amino derivatives of the compound.
Substitution: Formation of various substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group.
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the methoxy groups.
7,8-Dimethoxy-3-amino-2-(quinolin-2-yl)-4H-chromen-4-one: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups, along with the quinolinyl substitution, makes 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88685-92-1 |
|---|---|
Molekularformel |
C20H14N2O6 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
7,8-dimethoxy-3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H14N2O6/c1-26-15-10-8-12-17(23)16(22(24)25)19(28-18(12)20(15)27-2)14-9-7-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3 |
InChI-Schlüssel |
FKKFRTZMBCWWPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=NC4=CC=CC=C4C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


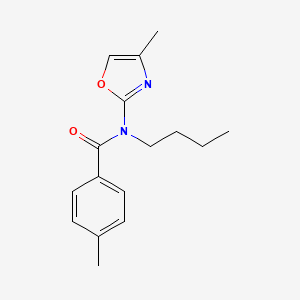
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)


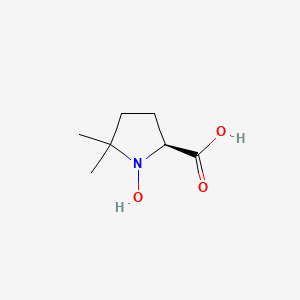
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
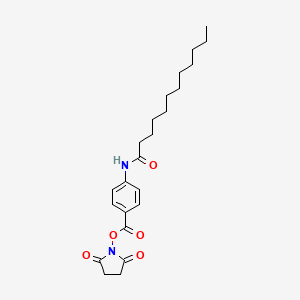

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
